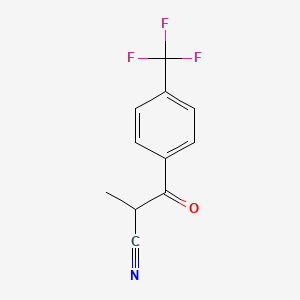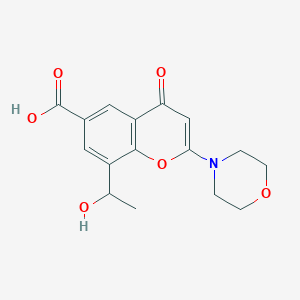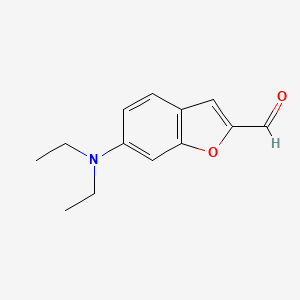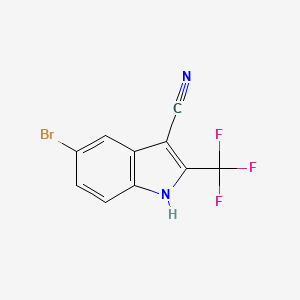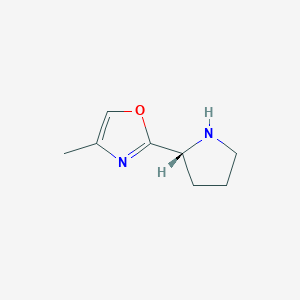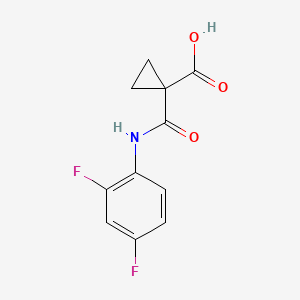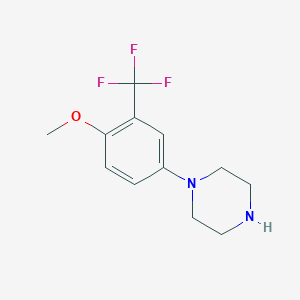![molecular formula C21H29BrN2O2 B8311450 tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B8311450.png)
tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Vue d'ensemble
Description
®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, bromine, and diazaspiro moiety, makes it a versatile molecule for synthetic and analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-bromo-2,3-dihydro-1H-inden-1-yl intermediate. This intermediate can be synthesized through bromination of 2,3-dihydro-1H-indene, followed by a series of reactions to introduce the diazaspiro moiety and the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[35]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore. The presence of the diazaspiro moiety and the bromine atom makes it a candidate for the development of new drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science, nanotechnology, and other cutting-edge fields.
Mécanisme D'action
The mechanism of action of ®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2,3-dihydro-1H-indene: A precursor in the synthesis of the target compound.
tert-butyl 2-diazaspiro[3.5]nonane-7-carboxylate: A related compound with a similar spirocyclic structure but lacking the bromine atom.
Uniqueness
®-tert-butyl 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the combination of its functional groups and its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H29BrN2O2 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
tert-butyl 2-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C21H29BrN2O2/c1-20(2,3)26-19(25)23-10-8-21(9-11-23)13-24(14-21)18-7-4-15-12-16(22)5-6-17(15)18/h5-6,12,18H,4,7-11,13-14H2,1-3H3/t18-/m1/s1 |
Clé InChI |
CGXUPTKNSUBWKZ-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)[C@@H]3CCC4=C3C=CC(=C4)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)C3CCC4=C3C=CC(=C4)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
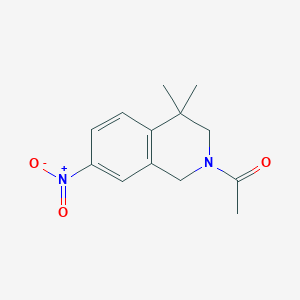

![N,N-Dimethyl-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridin-2-amine](/img/structure/B8311391.png)
![2-Chloro-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B8311396.png)
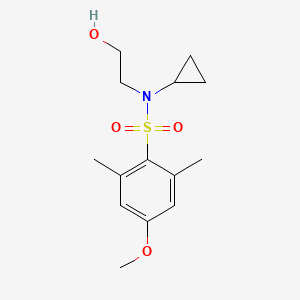
![4-Trifluoromethyl-2,2'-bi[1H-imidazole]](/img/structure/B8311407.png)
![2-(3-butyn-1-yl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B8311420.png)
